molecular formula C14H26N2O4 B1529611 (1R,3S,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester CAS No. 1392745-54-8

(1R,3S,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester

Cat. No.: B1529611
CAS No.: 1392745-54-8
M. Wt: 286.37 g/mol
InChI Key: STWAQGKVYHZJCJ-VWYCJHECSA-N
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Description

(1R,3S,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C14H26N2O4 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Chemical Functionalization

Ring-closing metathesis has been a pivotal method in synthesizing cyclohexene skeletons, showcasing the utility of cyclic esters in constructing complex molecular architectures. For example, the synthesis of cyclohexene derivatives from L-serine highlights the adaptability of ring-closing metathesis in generating functionalized cyclic structures, which could be analogous to applications involving (1R,3S,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester (Cong & Yao, 2006). Furthermore, the design and synthesis of hydrophilic aliphatic polyesters involving functional cyclic esters reveal the compound's potential in polymer science, providing a pathway to new materials with tailored properties (Trollsås et al., 2000).

Biocatalytic Processes

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, utilizing enzymes to perform chemical transformations. The asymmetric synthesis of chiral intermediates, such as vinyl-ACCA derivatives used in hepatitis C virus (HCV) NS3/4A protease inhibitors, exemplifies the application of biocatalysis in producing pharmaceutical intermediates. This approach not only underscores the efficiency and selectivity of enzymes but also hints at the potential for employing biocatalytic strategies in synthesizing or modifying this compound and its derivatives (Zhu et al., 2018).

Properties

IUPAC Name

ethyl (1R,3S,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWAQGKVYHZJCJ-VWYCJHECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112310
Record name Cyclohexanecarboxylic acid, 4-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1R,3S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392745-54-8
Record name Cyclohexanecarboxylic acid, 4-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1R,3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392745-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 4-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1R,3S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
(1R,3S,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester
Reactant of Route 3
(1R,3S,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
(1R,3S,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester
Reactant of Route 5
(1R,3S,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester
Reactant of Route 6
(1R,3S,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester

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